
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Overview
Description
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form N-Boc-piperidine. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H25NO4
- Molecular Weight : 319.4 g/mol
- CAS Number : 167263-11-8
- Appearance : White solid
The compound features a piperidine ring substituted with both a benzyl group and a tert-butoxycarbonyl (Boc) group, which enhances its reactivity and versatility in synthetic pathways. The presence of the carboxylic acid functional group further contributes to its utility in organic synthesis .
Pharmaceutical Synthesis
The primary application of this compound lies in its role as an intermediate in pharmaceutical synthesis. It is utilized in the development of various bioactive compounds, particularly those targeting neurotransmission and metabolic processes. The compound's ability to undergo transformations makes it suitable for creating derivatives that can interact with biological targets .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of benzyl piperidone with di-tert-butyl dicarbonate, followed by acylation with succinic anhydride. This multi-step process allows for the introduction of functional groups necessary for subsequent modifications .
Research indicates that compounds structurally related to this compound may exhibit biological activity against various targets, including viral proteases. For instance, studies involving 1,4,4-trisubstituted piperidines have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that similar compounds could be explored for antiviral applications .
Case Studies
- Antiviral Activity : A study focusing on piperidine derivatives demonstrated that certain analogs exhibited inhibitory effects against influenza viruses and coronaviruses. The findings suggest that modifications to the piperidine structure can lead to compounds with enhanced antiviral properties .
- Neurotransmitter Interaction : Preliminary investigations into the interaction of similar compounds with neurotransmitter receptors indicate potential applications in treating neurological disorders. Further studies are needed to elucidate specific mechanisms of action .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Benzylpiperidine | C12H17N | Lacks carboxylic acid functionality; stimulant use. |
4-Methylpiperidine | C7H15N | Simpler structure; used as a solvent or reagent. |
N-Boc-piperidine | C11H19NO2 | Contains Boc group but lacks benzyl substituent; used in peptide synthesis. |
The combination of both benzyl and Boc groups in this compound enhances its reactivity compared to its analogs, making it more versatile for synthetic applications .
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-piperidine-4-carboxylic acid
- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
Uniqueness
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both a benzyl group and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and drug development .
Biological Activity
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS Number: 167263-11-8) is a piperidine derivative characterized by a benzyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which facilitate various chemical reactions and interactions with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 319.40 g/mol
- Appearance : White solid
- CAS Number : 167263-11-8
The mechanism of action for this compound primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can engage in various biochemical pathways, potentially interacting with enzymes and receptors involved in neurotransmission and metabolic processes.
Biological Activity
Preliminary studies indicate that compounds similar to this compound may interact with various biological targets. Notably, these interactions could involve receptors or enzymes critical to neurotransmission and metabolic regulation. However, detailed studies are still required to elucidate specific interactions and mechanisms of action for this compound .
In Vitro Studies
Research has shown that derivatives of piperidine, including this compound, exhibit biological activities that can be leveraged in drug design. For instance, structural modifications have led to compounds with enhanced selectivity for certain kinases involved in cancer signaling pathways .
Case Study: Interaction with Kinases
A study highlighted the optimization of piperidine derivatives to yield potent inhibitors of the PKB (Protein Kinase B) pathway, which is frequently deregulated in cancer. Compounds similar to this compound demonstrated significant activity against PKB, suggesting potential applications in cancer therapeutics .
Applications in Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block for various pharmaceutical applications makes it valuable in both academic research and industrial settings. Specifically, it can be used for:
- Synthesis of Antitumor Agents : The modification of the piperidine structure can lead to new compounds with enhanced efficacy against tumor cells.
- Study of Biological Pathways : Its derivatives can be utilized to probe biological functions and interactions within cellular systems.
Safety and Handling
While this compound is useful in research, it is classified under several hazard categories:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid?
The synthesis typically involves:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) .
Benzylation : Alkylation at the 4-position of the piperidine ring using benzyl halides or via nucleophilic substitution .
Carboxylic Acid Formation : Oxidation of a methylene group or hydrolysis of a nitrile/ester precursor to yield the carboxylic acid moiety .
Key Considerations: Use anhydrous conditions for Boc protection and monitor reaction progress via TLC or HPLC.
Q. How should researchers handle and store this compound safely in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials like strong oxidizers .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C, away from light and moisture to prevent Boc group cleavage .
- First Aid : For skin/eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and benzyl substituents (δ ~7.3 ppm for aromatic protons) .
- Mass Spectrometry : Verify molecular weight (MW: 319.4 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95% recommended for synthetic intermediates) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers optimize the Boc deprotection step while preserving the carboxylic acid functionality?
- Acidic Conditions : Use TFA (trifluoroacetic acid) in dichloromethane (1–2 hr, 0°C to RT) to cleave the Boc group without affecting the carboxylic acid .
- Alternative Reagents : HCl in dioxane (4M) for milder deprotection, but monitor for ester hydrolysis side reactions .
- Validation : Confirm deprotection via IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and NMR .
Q. What strategies address discrepancies in reported solubility data for this compound?
Q. How does the steric bulk of the Boc group influence reactivity in downstream derivatization?
- Steric Hindrance : The Boc group reduces nucleophilicity at the piperidine nitrogen, limiting alkylation or acylation reactions. Use bulky electrophiles (e.g., mesyl chlorides) or elevated temperatures to overcome this .
- Comparative Studies : Compare reactivity with non-Boc-protected analogs (e.g., 4-benzylpiperidine) to quantify steric effects via kinetic assays .
Q. What are the key stability challenges under varying pH conditions?
- Acidic Media : Boc cleavage occurs below pH 3 (e.g., gastric fluid simulations). Stabilize with buffered solutions (pH 5–7) for in vitro assays .
- Alkaline Media : Carboxylic acid may undergo esterification or decarboxylation. Use phosphate buffers (pH 7–8) for long-term storage .
Q. Methodological Tables
Table 1. Synthetic Routes Comparison
Step | Reagents/Conditions | Yield (%) | Key Reference |
---|---|---|---|
Boc Protection | Boc₂O, TEA, DCM, 0°C→RT | 85–92 | |
Benzylation | BnBr, NaH, THF, reflux | 70–78 | |
Carboxylic Acid Formation | KMnO₄, H₂O/acetone, 50°C | 65–75 |
Table 2. Stability Under Accelerated Conditions
Condition | Degradation Pathway | Half-Life |
---|---|---|
40°C/75% RH, 30 days | Hydrolysis of Boc group | 15 days |
UV light (254 nm), 7 days | Radical-mediated decomposition | <3 days |
Properties
IUPAC Name |
4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIIPKQPKSIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478630 | |
Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-87-6 | |
Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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